molecular formula C20H16Br2N6O B3075465 Etravirine hydrobromide CAS No. 1030633-38-5

Etravirine hydrobromide

Cat. No.: B3075465
CAS No.: 1030633-38-5
M. Wt: 516.2 g/mol
InChI Key: GXQIDURPSWCNCO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of etravirine involves multiple steps, primarily focusing on the formation of the diarylpyrimidine core. One of the key synthetic routes includes the use of halogenated pyridines as starting materials. The process involves several steps of halogenation, amination, and coupling reactions . Another method utilizes 4-guanidinobenzonitrile as a starting material or intermediate .

A practical synthesis method involves microwave-promoted amination, which significantly reduces the reaction time from 12 hours to 15 minutes and improves the overall yield from 30.4% to 38.5% . This method is scalable and can be used for industrial production, thereby reducing the production costs.

Industrial Production Methods

Industrial production of etravirine hydrobromide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Stability and Reactivity

Etravirine hydrobromide’s stability is influenced by its crystalline form and environmental conditions.

Polymorphic Transformations

Different polymorphs of etravirine salts exhibit distinct thermal behaviors:

PolymorphDSC Endotherms (°C)XRD Peaks (2θ, ±0.2°)
Form B173 (degradation), 26511.8, 15.3, 16.5, 19.2
Form C164, 2638.4, 12.8, 20.4, 25.3

These forms are interconvertible under specific conditions (e.g., solvent exposure or thermal stress) .

Acid-Base Reactions

This compound undergoes reversible deprotonation in basic environments:

Etravirine hydrobromide+NaOHEtravirine free base +NaBr+H2O\text{this compound}+\text{NaOH}\rightarrow \text{Etravirine free base }+\text{NaBr}+\text{H}_2\text{O}

This reaction is utilized in purification processes to regenerate the free base .

Physicochemical Impact of Salt Formation

The hydrobromide salt significantly improves etravirine’s solubility profile:

PropertyEtravirine (Free Base)This compound
Water SolubilityExtremely low Enhanced
Bioavailability2–5% Improved formulations

This enhancement facilitates oral delivery and lymphatic uptake, critical for antiviral efficacy .

Scientific Research Applications

Etravirine is an antiretroviral medication used to treat HIV-1 infection . It functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI), directly inhibiting the reverse transcriptase enzyme, which is essential for HIV-1 replication, by binding to it and blocking DNA-dependent and RNA-dependent polymerase activity . Etravirine does not inhibit human DNA polymerase alpha, beta, or gamma . It is marketed under the brand name Intelence by Janssen, a subsidiary of Johnson & Johnson .

Clinical Use and Approval

Etravirine is approved for treating HIV-1 infection in treatment-experienced patients . In the United States, it is approved for patients aged two years and older, while in the European Union, it is indicated for those aged six years and older, in combination with a boosted protease inhibitor and other antiretrovirals . Etravirine was approved by the US FDA in January 2008 for individuals with resistance to other drugs, marking it as the 30th anti-HIV drug approved in the US and the first in that year . It also gained approval in Canada in April 2008 .

Resistance and Efficacy

Etravirine is effective against HIV with mutations that confer resistance to first-generation NNRTIs . Clinical studies have shown the benefits of adding etravirine to an optimized background regimen for patients with virologic failure and multidrug-resistant HIV .

Pharmacokinetics

Maximum oral absorption of etravirine is achieved within 2.5 to 4 hours . However, administration under fasting conditions can decrease systemic exposure by nearly 50% compared to post-meal administration . The drug is highly protein-bound (99.9%) and has a relatively long elimination half-life of 30-40 hours . Etravirine is metabolized by cytochrome P450 (CYP) isoenzymes, including CYP3A, 2C9, and 2C19, and subsequently glucuronidated .

Adverse Effects

Common side effects include mild to moderate rash, nausea, diarrhea, and peripheral neuropathy . Postmarketing case reports in 2009 led to revisions in warnings and precautions due to Stevens-Johnson Syndrome, toxic epidermal necrolysis, erythema multiforme, and other hypersensitivity reactions .

Etravirine and Bladder Cancer

Research has explored the potential of etravirine in treating bladder cancer . Etravirine has a concentration-dependent effect on bladder cancer cells and may be effective as a standalone treatment or in combination with other drugs like Rilpivirine .

Polymorphs of Etravirine

Etravirine exists in various crystalline forms, including forms A, B, D, E, H, J, K, L, and M . These polymorphs have different properties, such as chemical purity, flowability, solubility, and stability, which can be advantageous for pharmaceutical formulations . For example, crystalline etravirine form B has better wettability and solubility properties .

Co-crystal of Etravirine and Nicotinamide

Comparison with Similar Compounds

Similar Compounds

  • Efavirenz
  • Nevirapine
  • Delavirdine

Uniqueness

Etravirine hydrobromide is unique due to its ability to bind to multiple conformations of the reverse transcriptase enzyme, allowing it to remain effective against HIV strains that have developed resistance to other NNRTIs . This makes it a valuable option for patients with treatment-experienced HIV-1 infections.

Properties

IUPAC Name

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN6O.BrH/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15;/h3-8H,1-2H3,(H3,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQIDURPSWCNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Br2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Etravirine hydrobromide
Etravirine hydrobromide
Etravirine hydrobromide
Etravirine hydrobromide
Etravirine hydrobromide
Etravirine hydrobromide

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